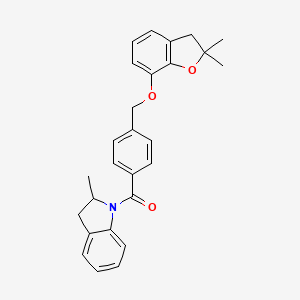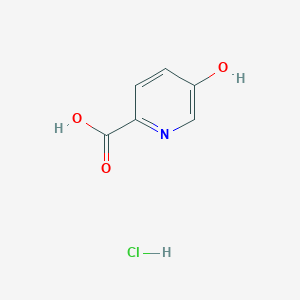![molecular formula C24H16ClFN2OS2 B2558224 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872199-46-7](/img/no-structure.png)
4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one” is a novel anti-epileptic agent . It was identified in a previous study involving chemically- or genetically-induced epileptic zebrafish and mouse models .
Molecular Structure Analysis
The molecular structure of related compound “4-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde” is represented by the linear formula C14 H10 Cl F O2 .Physical And Chemical Properties Analysis
The related compound “4-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde” has a molecular weight of 264.68 and is a solid at room temperature .Mechanism of Action
The compound has been found to effectively improve PTZ-induced epileptic behaviors via upregulation of 5-hydroxytryptamine, 17-β-estradiol, dihydrotestosterone, progesterone, 5α-dihydroprogesterone, and allopregnanolone levels, and downregulation of normetanephrine, gamma-aminobutyric acid, and cortisol levels in brain tissue .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one' involves the condensation of 2-chloro-4-fluorobenzaldehyde with p-toluidine to form 4-(2-chloro-4-fluorobenzyl)-p-toluidine. This intermediate is then reacted with 2-aminothiophenol to form 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one.", "Starting Materials": [ "2-chloro-4-fluorobenzaldehyde", "p-toluidine", "2-aminothiophenol" ], "Reaction": [ "Step 1: Condensation of 2-chloro-4-fluorobenzaldehyde with p-toluidine in the presence of a base such as sodium hydroxide or potassium carbonate to form 4-(2-chloro-4-fluorobenzyl)-p-toluidine.", "Step 2: Reaction of 4-(2-chloro-4-fluorobenzyl)-p-toluidine with 2-aminothiophenol in the presence of a catalyst such as copper acetate or palladium acetate to form 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one." ] } | |
CAS RN |
872199-46-7 |
Molecular Formula |
C24H16ClFN2OS2 |
Molecular Weight |
466.97 |
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]-3-(4-methylphenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C24H16ClFN2OS2/c1-14-6-8-15(9-7-14)21-22-27(13-16-10-11-17(26)12-19(16)25)23(29)18-4-2-3-5-20(18)28(22)24(30)31-21/h2-12H,13H2,1H3 |
SMILES |
CC1=CC=C(C=C1)C2=C3N(C(=O)C4=CC=CC=C4N3C(=S)S2)CC5=C(C=C(C=C5)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide](/img/structure/B2558144.png)



![4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2558149.png)


![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl thiophene-2-carboxylate](/img/structure/B2558156.png)

![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2558158.png)
![1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2558161.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2558163.png)